2-(3-Bromo-2-methoxy-5-methylphenyl)-1,3-dioxolane
Description
Contextualization of the 1,3-Dioxolane (B20135) Moiety in Synthetic Chemistry and Masking Strategies
The 1,3-dioxolane group is a five-membered cyclic acetal (B89532) that serves as a robust and widely employed protecting group for aldehydes and ketones. nih.govwikipedia.orgambeed.com Its formation, typically through the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol, effectively masks the electrophilic nature of the carbonyl carbon. chemicalbook.comorganic-chemistry.org This protection strategy is crucial in multistep syntheses where the carbonyl group's reactivity would otherwise interfere with transformations targeting other parts of a molecule. ambeed.com
The stability of the 1,3-dioxolane ring under neutral, basic, reductive, and many oxidative conditions makes it a reliable masking group. thieme-connect.de Deprotection is generally achieved under acidic conditions, often through hydrolysis, which regenerates the original carbonyl compound. organic-chemistry.orgrsc.org This controlled installation and removal allow for intricate synthetic pathways to be executed with high fidelity. In the context of 2-(3-Bromo-2-methoxy-5-methylphenyl)-1,3-dioxolane, the dioxolane moiety protects a benzaldehyde (B42025) derivative, rendering the formyl group inert while allowing for chemical manipulation of the aromatic ring.
Table 1: Properties of the 1,3-Dioxolane Moiety
| Property | Description |
|---|---|
| Function | Protecting group for aldehydes and ketones. |
| Formation | Acid-catalyzed reaction of a carbonyl with ethylene glycol. chemicalbook.com |
| Stability | Stable to basic, neutral, and many oxidizing/reducing conditions. thieme-connect.de |
| Cleavage | Typically achieved with aqueous acid (hydrolysis). rsc.org |
Significance of Substituted Aryl Ethers in Advanced Organic Synthesis
Substituted aryl ethers are a ubiquitous structural motif found in a vast array of pharmaceuticals, agrochemicals, and materials. rsc.orgacs.org The ether linkage, while generally stable, can be cleaved under specific, often harsh, conditions, such as with strong acids like HBr or HI, or through catalyzed hydrogenolysis. ucalgary.carsc.org The methoxy (B1213986) group in this compound is an electron-donating group, which influences the reactivity of the aromatic ring in electrophilic substitution reactions.
The synthesis of aryl ethers can be accomplished through several methods, including the classical Ullmann condensation and modern palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Lam couplings. rsc.orgorganic-chemistry.org The presence of the methoxy group ortho to the bromine atom in the title compound can exert steric and electronic effects on subsequent synthetic transformations.
Overview of Brominated Aromatic Systems as Versatile Synthetic Intermediates
Brominated aromatic compounds are foundational building blocks in organic synthesis. nbinno.comjalsnet.com The carbon-bromine bond serves as a versatile handle for a multitude of chemical transformations. nbinno.comacs.org Aryl bromides are key precursors for organometallic reagents, such as Grignard reagents and organolithium species, through metal-halogen exchange. wikipedia.orgias.ac.inwikipedia.org
Furthermore, aryl bromides are highly valued substrates in transition metal-catalyzed cross-coupling reactions. nbinno.comnih.gov Reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) all effectively utilize aryl bromides to form new carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.org The bromine atom in this compound is therefore a prime site for introducing a wide range of substituents, enabling the synthesis of a diverse library of derivatives.
Table 2: Key Reactions of Brominated Aromatic Systems
| Reaction Type | Reagents/Catalysts | Bond Formed |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid/ester | C-C |
| Heck Coupling | Pd catalyst, base, alkene | C-C (alkenyl) |
| Sonogashira Coupling | Pd/Cu catalysts, base, terminal alkyne | C-C (alkynyl) |
| Buchwald-Hartwig Amination | Pd catalyst, base, amine/alcohol | C-N / C-O |
| Lithium-Halogen Exchange | Alkyllithium reagent (e.g., n-BuLi) | C-Li |
Research Landscape and Potential Academic Contributions of the Compound Class
While specific research on this compound is not extensively documented in publicly available literature, the compound class it belongs to—highly functionalized aromatic building blocks—is of immense interest. Research in this area focuses on the development of novel synthetic methodologies and the synthesis of complex target molecules. The strategic placement of the bromo, methoxy, and protected formyl groups allows for sequential and regioselective functionalization. For instance, the bromine can be used in a cross-coupling reaction, followed by deprotection of the dioxolane to reveal the aldehyde, which can then undergo further reactions like reductive amination or Wittig olefination. This orthogonality of reactive sites is a highly sought-after feature in synthetic intermediates.
Scope and Objectives of Academic Inquiry into this compound
Academic inquiry into this compound would likely focus on several key areas. A primary objective would be to explore the scope of its utility in various carbon-carbon and carbon-heteroatom bond-forming reactions, leveraging the reactivity of the aryl bromide. Another avenue of investigation would be the development of one-pot or tandem reaction sequences that take advantage of the multiple functional groups. For example, a Suzuki coupling followed by an in-situ deprotection and subsequent condensation reaction could provide rapid access to complex molecular scaffolds. Furthermore, the synthesis of novel heterocyclic systems, initiated by transformations at the ortho-bromo-methoxy-formyl core, represents a significant area for potential academic contribution. The compound could serve as a key intermediate in the total synthesis of natural products or in the creation of new pharmaceutical agents.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromo-2-methoxy-5-methylphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7-5-8(11-14-3-4-15-11)10(13-2)9(12)6-7/h5-6,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBRUDGXZCFPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Bromo 2 Methoxy 5 Methylphenyl 1,3 Dioxolane
Precursor Synthesis and Functional Group Introduction
Synthesis of the 3-Bromo-2-methoxy-5-methylbenzaldehyde Precursor
The construction of this polysubstituted benzaldehyde (B42025) requires a tactical approach to aromatic substitution reactions. Each functional group must be added in a sequence that leverages electronic and steric effects to achieve the desired 1,2,3,5-substitution pattern.
The introduction of a bromine atom onto the aromatic ring is a key step, typically achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity, especially on a ring that is already substituted.
Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). When using molecular bromine, a Lewis acid catalyst such as iron powder may be employed, particularly for less reactive aromatic rings. google.com For highly activated rings, such as phenols, the reaction can often proceed without a catalyst. However, the high reactivity can lead to over-bromination or a mixture of products. To control the reaction, it may be necessary to first protect the activating group. patsnap.comchemicalbook.com
N-Bromosuccinimide (NBS) serves as a milder and often more selective source of electrophilic bromine. chemicalbook.com It is particularly useful for the ortho-bromination of phenols when used with a catalyst like p-toluenesulfonic acid (pTsOH) in solvents such as methanol (B129727) or ethyl acetate. mdpi.com For instance, guaiacol (B22219) can be effectively brominated using NBS to yield 5-bromo-2-methoxyphenol (B1267044) in high yield. chemicalbook.com
Table 1: Comparison of Common Bromination Methods for Aromatic Rings
| Method | Reagent(s) | Catalyst | Typical Substrates | Advantages | Disadvantages |
| Direct Bromination | Bromine (Br₂) | Iron Powder | Benzene (B151609), Alkylbenzenes | Low cost, readily available reagents. google.com | Can lead to polybromination; harsh conditions. mdpi.com |
| Phenol (B47542) Bromination | Bromine (Br₂) | None or mild acid | Phenols, Anisoles | High reactivity, no strong catalyst needed. | Can be difficult to control, risk of oxidation and polybromination. patsnap.com |
| NBS Bromination | N-Bromosuccinimide (NBS) | p-TsOH, In(OTf)₃ | Phenols, activated aromatics | Milder conditions, higher selectivity, easier handling. mdpi.com | Higher cost compared to Br₂. |
The conversion of a phenolic hydroxyl group into a methoxy (B1213986) group is a common transformation in organic synthesis, typically accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol by a base to form a nucleophilic phenoxide ion, which subsequently displaces a halide from a methylating agent.
The selection of the base and methylating agent is important for reaction efficiency. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). Methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄) are frequently used as methylating agents. scielo.br The reaction is generally conducted in a polar aprotic solvent, such as dimethylformamide (DMF), which facilitates the nucleophilic substitution. scielo.br For example, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) can be methylated using methyl iodide and potassium carbonate in DMF to produce 5-bromo-2,3-dimethoxybenzaldehyde (B184988) in excellent yield. scielo.br
Table 2: Common Reagents for Methoxylation of Phenols
| Reagent Type | Example(s) | Role | Typical Conditions |
| Methylating Agent | Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄) | Provides the methyl group | Used in slight excess |
| Base | Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH) | Deprotonates the phenolic -OH | Anhydrous conditions |
| Solvent | Dimethylformamide (DMF), Acetone | Solubilizes reactants, facilitates SN2 reaction | Room temperature to moderate heat |
Directly introducing a methyl group onto a complex aromatic core can be challenging. While the Friedel-Crafts alkylation is a well-known method, it is often plagued by limitations such as the potential for carbocation rearrangements and polyalkylation, which can lead to a mixture of products.
For these reasons, a more practical and widely adopted strategy in multistep syntheses is to utilize a starting material that already possesses the methyl group in the required position. For the synthesis of 3-Bromo-2-methoxy-5-methylbenzaldehyde, starting with 3-methylphenol (m-cresol) or 3-bromotoluene (B146084) provides a more direct and controlled route. chemicalbook.comnih.gov This approach bypasses the difficulties associated with direct methylation. Modern synthetic developments also offer alternative routes; for example, a one-pot C-H activation/borylation/oxidation sequence has been developed to prepare 3-bromo-5-methylphenol (B1280546) from 3-bromotoluene on a multigram scale under mild conditions. nih.gov
The introduction of an aldehyde (formyl) group onto the aromatic ring can be achieved through several named reactions. The choice of a specific method depends heavily on the substituents already present on the ring, as their electronic properties dictate the success and regioselectivity of the formylation.
One effective method for formylating activated aromatic rings, such as methoxy-substituted benzenes, is the Rieche formylation . This reaction employs dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄). prepchem.com For phenols, a highly regioselective method for introducing a formyl group at the ortho position involves the use of paraformaldehyde in the presence of magnesium chloride and a base like triethylamine. orgsyn.orgorgsyn.org Another powerful technique is ortho-lithiation followed by formylation . This involves deprotonation at a specific position using a strong base (e.g., n-butyllithium), directed by a substituent like a methoxy group, followed by the addition of an electrophilic formylating agent such as N,N-dimethylformamide (DMF) to introduce the aldehyde group. semanticscholar.org
Table 3: Selected Formylation Methods for Aromatic Compounds
| Reaction Name | Reagents | Substrate Suitability | Key Features |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ or SnCl₄ | Methoxybenzenes, activated aromatics. prepchem.comresearchgate.net | Effective for electron-rich rings; uses strong Lewis acids. |
| Phenol Ortho-formylation | Paraformaldehyde, MgCl₂, Et₃N | Phenols, Naphthols. orgsyn.orgorgsyn.org | High regioselectivity for the ortho position; mild conditions. |
| Lithiation-Formylation | n-BuLi, sec-BuLi, then DMF | Aromatics with directing groups (e.g., OMe). semanticscholar.org | Provides access to specific isomers via directed metalation. |
Formation of the 1,3-Dioxolane (B20135) Ring System
The final step in the synthesis of the title compound is the conversion of the aldehyde group of 3-Bromo-2-methoxy-5-methylbenzaldehyde into a 1,3-dioxolane. This reaction serves as a common and effective method for protecting the aldehyde functionality from undesired reactions, particularly with nucleophiles or bases. organic-chemistry.orgnih.gov
The formation of the 1,3-dioxolane is an acetalization reaction achieved by condensing the aldehyde with ethylene (B1197577) glycol. wikipedia.org The reaction is typically catalyzed by an acid, such as a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid. organic-chemistry.orgchemicalbook.com As the reaction is reversible, it is necessary to remove the water produced during the reaction to drive the equilibrium towards the formation of the product. organic-chemistry.org This is commonly accomplished by using a Dean-Stark apparatus during reflux or by adding a chemical water scavenger. organic-chemistry.org The resulting 1,3-dioxolane ring is stable under neutral and basic conditions but can be readily cleaved by aqueous acid to regenerate the original aldehyde, making it an ideal protecting group. organic-chemistry.org
Acetals/Ketals Formation from Aldehydes and Diols
The foundational method for synthesizing 2-(3-Bromo-2-methoxy-5-methylphenyl)-1,3-dioxolane is the acid-catalyzed reaction between an aldehyde and a diol. organic-chemistry.org This reaction, a cornerstone of carbonyl chemistry, involves the condensation of 3-Bromo-2-methoxy-5-methylbenzaldehyde with ethylene glycol. The process is an equilibrium reaction where the carbonyl carbon of the aldehyde is nucleophilically attacked by the oxygen atoms of the diol, ultimately forming a stable five-membered cyclic acetal (B89532), the 1,3-dioxolane ring. wikipedia.orgnih.gov
The reaction proceeds via a hemiacetal intermediate, which is formed by the addition of one molecule of the alcohol (from ethylene glycol) to the aldehyde. unblog.fr Subsequent intramolecular cyclization with the second alcohol group, followed by the elimination of a water molecule, yields the final dioxolane product. To drive the equilibrium toward the product side, the water generated during the reaction must be continuously removed. organic-chemistry.org A common laboratory technique to achieve this is the use of a Dean-Stark apparatus, which allows for the azeotropic removal of water with a solvent like toluene (B28343). organic-chemistry.org
Catalytic Systems for Dioxolane Formation (e.g., Acid Catalysis)
The formation of the dioxolane ring from an aldehyde and ethylene glycol is not spontaneous and requires a catalyst to proceed at a reasonable rate. Acid catalysis is the most common and effective method for this transformation. organic-chemistry.org Both Brønsted acids and Lewis acids can be employed.
Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are frequently used. capes.gov.br These catalysts function by protonating the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.
Lewis Acids: Aprotic acids can also catalyze this reaction. While less common for simple dioxolane formation, various Lewis acids are effective.
Heterogeneous Catalysts: In recent years, solid acid catalysts like zeolites, montmorillonite (B579905) clays, and ion-exchange resins have gained traction as they offer advantages in terms of easier separation from the reaction mixture, potential for recycling, and often milder reaction conditions.
The choice of catalyst can influence the reaction rate and yield, and it must be compatible with the functional groups present in the starting materials. For the synthesis of this compound, a mild acid catalyst like p-TsOH is typically sufficient to achieve high yields without promoting side reactions on the substituted benzene ring.
| Catalyst Type | Examples | Role in Reaction |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄) | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |
| Heterogeneous Catalysts | Zeolites, Montmorillonite clays, Ion-exchange resins | Provide acidic sites on a solid support, facilitating easier catalyst removal and recycling. |
Reaction Condition Optimization for Dioxolane Ring Closure
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include:
Stoichiometry: While a 1:1 molar ratio of aldehyde to diol is theoretically required, a slight excess of ethylene glycol is often used to push the equilibrium towards product formation.
Solvent: A solvent that forms an azeotrope with water, such as toluene or benzene, is ideal when using a Dean-Stark apparatus. This facilitates the continuous removal of water, which is essential for driving the reaction to completion.
Temperature: The reaction is typically performed at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate and efficient azeotropic water removal.
Catalyst Loading: Only a catalytic amount of acid is needed. Excessive acid can lead to unwanted side reactions or degradation of the product. Typically, 0.1-1 mol% of the catalyst relative to the aldehyde is sufficient.
By carefully controlling these conditions, the reversible acetal formation can be efficiently shifted to favor the desired 1,3-dioxolane product in high yields.
Advanced Synthetic Routes to Substituted 1,3-Dioxolanes
Beyond its role as a protective group, the 1,3-dioxolane moiety can be strategically employed to direct further functionalization of the aromatic ring through advanced organometallic techniques.
Regioselective Lithiation and Electrophilic Quenching Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This method relies on the use of a "Directed Metalation Group" (DMG), which coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium) and directs deprotonation to the adjacent ortho position. organic-chemistry.org The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to introduce new substituents with high regiocontrol.
In the context of this compound, both the methoxy group and the 1,3-dioxolane group itself can potentially act as DMGs. The methoxy group is a well-established, moderately powerful DMG. organic-chemistry.org Studies have also shown that the acetal group of 2-aryl-1,3-dioxolanes can effectively direct lithiation to the ortho position of the aromatic ring. researchgate.net The regiochemical outcome of the lithiation of the target molecule would therefore depend on the relative directing power of these two groups and the reaction conditions employed.
Directed Ortho-Metalation (DoM) Strategies
The DoM strategy involves two main steps:
Deprotonation: The aromatic substrate bearing a DMG is treated with a strong lithium base, such as n-BuLi, typically at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The heteroatoms of the DMG coordinate the lithium base, lowering the activation energy for the deprotonation of a nearby C-H bond and forming a stabilized aryllithium species. wikipedia.org
Electrophilic Quench: The generated aryllithium is then treated with an electrophile (E⁺). This results in the formation of a new carbon-electrophile bond specifically at the ortho position relative to the DMG.
For this compound, the methoxy group directs lithiation to the C6 position (between the methoxy and bromo groups). The dioxolane group would direct lithiation to the C1 position. The competition between these sites is a key consideration. Research on related 2-aryl-2-methyl-1,3-dioxolanes has demonstrated that lithiation with butyllithium (B86547) can occur selectively ortho to the dioxolane group, indicating it can be a potent DMG. researchgate.net
Role of Chelating Agents (e.g., PMDTA) in Lithiation Reactions
The reactivity and regioselectivity of organolithium bases can be significantly modified by the addition of chelating agents, such as N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDTA). researchgate.net Alkyllithium reagents typically exist as aggregates in solution, which reduces their reactivity. PMDTA is a tridentate Lewis base that can coordinate to the lithium cation, breaking down these aggregates into more reactive monomeric species. researchgate.net
Subsequent Trapping with Electrophilic Reagents
The bromine atom on the aromatic ring of this compound provides a handle for generating a nucleophilic carbon center through metal-halogen exchange. This transformation typically involves reacting the aryl bromide with a strong reducing agent, such as an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures, to form an aryllithium intermediate. This highly reactive species can then be "trapped" by a wide variety of electrophilic reagents to introduce new functional groups onto the aromatic ring.
This two-step sequence allows for the formation of diverse derivatives, where the newly installed functional group replaces the original bromine atom. The choice of electrophile dictates the final product.
Table 1: Examples of Electrophilic Trapping Reactions
| Electrophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |
| Aldehydes/Ketones | Formaldehyde (HCHO), Acetone ((CH₃)₂CO) | Hydroxymethyl (-CH₂OH), Hydroxypropyl (-C(OH)(CH₃)₂) |
| Alkyl Halides | Methyl Iodide (CH₃I) | Methyl (-CH₃) |
| Borates | Trimethyl borate (B1201080) (B(OCH₃)₃) | Boronic Acid (-B(OH)₂) |
| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |
Cross-Coupling Methodologies for Aromatic Substitution
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for forming carbon-carbon and carbon-heteroatom bonds, with broad applications in pharmaceuticals and materials science. illinois.edunih.govnih.gov For substrates like this compound, the carbon-bromine bond is susceptible to oxidative addition by a palladium(0) complex, initiating the catalytic cycle. illinois.eduyoutube.com Aryl bromides are common starting materials for these reactions as the C-Br bond is weaker and more susceptible to oxidative addition compared to a C-Cl bond. illinois.edu
The Suzuki-Miyaura reaction is arguably one of the most utilized methods for constructing carbon-carbon bonds, particularly for creating biaryl structures. nih.gov This reaction couples an organohalide, such as this compound, with an organoboron reagent, typically a boronic acid or a boronic ester (e.g., a pinacol (B44631) boronate). nih.govgre.ac.uk The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. nih.gov
The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups by selecting the appropriate boronic acid or ester coupling partner. nih.govgre.ac.uk The reaction conditions are generally mild and tolerant of various functional groups, making it a highly reliable synthetic tool. nih.govnih.gov
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid, 4-Vinylphenylboronic acid pinacol ester | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Catalyzes the C-C bond formation |
| Ligand | XPhos, PPh₃, CataCXium A | Stabilizes the catalyst and promotes reaction steps |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation |
| Solvent | Toluene, Dioxane, 2-MeTHF, Water mixtures | Solubilizes reactants and facilitates the reaction |
Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed cross-couplings can be employed to functionalize brominated aromatics like this compound. rsc.org These reactions expand the range of accessible structures by enabling the formation of bonds to different types of carbon atoms or heteroatoms. gre.ac.uk
Heck Reaction: Couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted styrene (B11656) derivative.
Stille Coupling: Involves the reaction of the aryl bromide with an organostannane (organotin) reagent. It is known for its tolerance of a wide array of functional groups. mdpi.com
Sonogashira Coupling: Creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is a fundamental method for synthesizing aryl alkynes and is often co-catalyzed with a copper salt. mdpi.com
Hiyama Coupling: Utilizes an organosilane as the coupling partner, which is activated by a fluoride (B91410) source. Sodium silanolates derived from heterocyclic silanols have been shown to couple with aromatic bromides under mild conditions. nih.gov
Table 3: Overview of Other Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Heck | Alkene (e.g., methyl acrylate) | Aryl-Alkenyl | Pd(OAc)₂, PPh₃ |
| Stille | Organostannane (e.g., vinyltributyltin) | Aryl-Aryl, Aryl-Alkenyl | Pd(PPh₃)₄ |
| Sonogashira | Terminal Alkyne (e.g., phenylacetylene) | Aryl-Alkynyl | PdCl₂(PPh₃)₂, CuI |
| Hiyama | Organosilane (e.g., phenyltrimethoxysilane) | Aryl-Aryl | Pd(dba)₂, NaH |
Green Chemistry Principles in the Synthesis of Dioxolane Derivatives
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of dioxolane derivatives, these principles can be applied in several ways, from the choice of starting materials to the reaction conditions.
A key area of focus is the use of bio-based feedstocks. researchgate.net For instance, solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol) is a well-known green solvent derived from glycerol, a byproduct of biodiesel production. researchgate.net Similarly, other 1,3-dioxolane compounds can be prepared from renewable resources like lactic acid and formaldehyde. rsc.orgrsc.org This approach moves away from traditional fossil-based starting materials.
Another green principle is the use of safer solvents or the elimination of solvents altogether. Dioxolanes themselves are considered green solvents, being non-toxic, non-carcinogenic, and readily miscible in many conditions. researchgate.net Their use as reaction media can be an alternative to more hazardous solvents like DMF or NMP. rsc.org Research has also focused on developing solvent-free syntheses of dioxolanes using recyclable heterogeneous acid catalysts, which improves productivity and reduces waste. researchgate.net The development of catalytic pathways, particularly using solid acid catalysts that can be easily recovered and reused, aligns with the principles of atom economy and catalysis. researchgate.netimist.ma
Chemical Reactivity and Transformation Studies of 2 3 Bromo 2 Methoxy 5 Methylphenyl 1,3 Dioxolane
Reactivity of the Bromine Substituent
The bromine atom attached to the aromatic ring is a versatile handle for a variety of chemical transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the bromine substituent. In this type of reaction, a nucleophile displaces the bromide ion. The rate of SNAr reactions is significantly influenced by the electronic properties of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group is typically required to activate the ring for nucleophilic attack. In the case of 2-(3-Bromo-2-methoxy-5-methylphenyl)-1,3-dioxolane , the methoxy (B1213986) and methyl groups are electron-donating, which would generally disfavor a classical SNAr mechanism under standard conditions. However, under forcing conditions or with highly activated nucleophiles, substitution might be achievable.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Stille, Buchwald-Hartwig)
The bromine substituent makes the molecule an excellent candidate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. reagentia.euThis compound could react with a variety of organozinc reagents (R-ZnX) in the presence of a palladium catalyst to form a new carbon-carbon bond at the position of the bromine atom.
Stille Reaction: The Stille reaction utilizes an organotin reagent to couple with an organic halide. chemicalbook.com This compound could be coupled with various organostannanes (R-SnR'3) using a palladium catalyst, offering another efficient route for C-C bond formation.
Buchwald-Hartwig Amination: This powerful reaction is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide. guidechem.comrsc.orgsigmaaldrich.com It is expected that This compound would readily participate in Buchwald-Hartwig amination with a wide range of primary and secondary amines in the presence of a palladium catalyst and a suitable base.
A representative table of potential cross-coupling reactions is provided below, illustrating the expected products.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |
| Negishi | R-ZnX | Pd(PPh3)4 or other Pd(0) complexes | 2-(3-R-2-methoxy-5-methylphenyl)-1,3-dioxolane |
| Stille | R-Sn(Alkyl)3 | Pd(PPh3)4 or other Pd(0) complexes | 2-(3-R-2-methoxy-5-methylphenyl)-1,3-dioxolane |
| Buchwald-Hartwig | R2NH | Pd catalyst (e.g., Pd2(dba)3) with a phosphine ligand (e.g., XPhos) and a base (e.g., NaOt-Bu) | 2-(3-(NR2)-2-methoxy-5-methylphenyl)-1,3-dioxolane |
Radical Reactions Involving Bromine
Aryl bromides can participate in radical reactions, often initiated by radical initiators or photoredox catalysis. These reactions can lead to a variety of products, including hydrodebromination (replacement of bromine with hydrogen) or the formation of new carbon-carbon bonds through radical addition to alkenes or arenes. The specific conditions would dictate the outcome of such a reaction with This compound .
Reactivity of the 1,3-Dioxolane (B20135) Moiety
The 1,3-dioxolane group serves as a protecting group for a carbonyl functional group, in this case, an aldehyde. Its reactivity is primarily centered around its removal (deprotection) to reveal the aldehyde or its transformation through ring-opening reactions.
Controlled Deprotection Strategies for the Masked Aldehyde
The 1,3-dioxolane is an acetal (B89532), which is stable under basic and neutral conditions but is readily cleaved under acidic conditions to regenerate the corresponding aldehyde. A variety of acidic conditions can be employed for this deprotection, ranging from aqueous mineral acids to Lewis acids. The choice of reagent can be tailored to the sensitivity of other functional groups in the molecule.
| Deprotection Reagent | Typical Conditions | Product |
| Aqueous HCl or H2SO4 | Room temperature or gentle heating | 3-Bromo-2-methoxy-5-methylbenzaldehyde |
| p-Toluenesulfonic acid (PTSA) | Acetone/water | 3-Bromo-2-methoxy-5-methylbenzaldehyde |
| Lewis Acids (e.g., FeCl3, ZnCl2) | Aprotic solvent | 3-Bromo-2-methoxy-5-methylbenzaldehyde |
Stability and Modulated Reactivity of the Dioxolane Ring
The 1,3-dioxolane ring is a cyclic acetal, a functional group known for its role as a protecting group for carbonyl compounds (aldehydes and ketones) or 1,3-diols. thieme-connect.de Generally, 1,3-dioxolanes exhibit considerable stability in neutral, basic, reductive, and moderately oxidative conditions. thieme-connect.de Their primary reactivity is centered on their lability towards acid. thieme-connect.dewikipedia.org
In the presence of Brønsted or Lewis acids, the dioxolane ring can undergo hydrolysis to regenerate the parent aldehyde (3-bromo-2-methoxy-5-methylbenzaldehyde) and ethylene (B1197577) glycol. wikipedia.org The mechanism involves protonation of one of the oxygen atoms, followed by ring-opening to form a resonance-stabilized carbocation, which is then attacked by water. The stability of the dioxolane ring in this compound is influenced by the electronic and steric properties of the substituted phenyl ring at the 2-position.
Lewis acid-promoted isomerizations and ring-opening reactions are also characteristic of 2-aryl-1,3-dioxolanes. arkat-usa.org For instance, treatment of similar 4-phenyldioxolanes with titanium tetrachloride (TiCl₄) can initiate intramolecular cyclizations or yield ring-opened chlorohydrins, depending on the substitution pattern of the aryl ring. arkat-usa.orgresearchgate.net The electron-donating nature of the methoxy and methyl groups on the phenyl ring of the title compound could potentially favor ring-opening pathways by stabilizing cationic intermediates. researchgate.net
| Condition Type | Reagents/Environment | Reactivity of Dioxolane Ring | Typical Products |
|---|---|---|---|
| Acidic | Aqueous H₂SO₄, HCl; Lewis acids (e.g., TiCl₄, BBr₃) | Labile (Cleavage/Hydrolysis) | Aldehyde, Ethylene Glycol |
| Basic | NaOH, KOH, NaH | Stable | No reaction |
| Reductive | H₂/Pd, LiAlH₄, NaBH₄ | Generally Stable | No reaction |
| Oxidative | KMnO₄, K₂Cr₂O₇ (under neutral/basic conditions) | Generally Stable | No reaction |
Reactivity of the Methoxy Group
The methoxy group on the aromatic ring is an aryl alkyl ether, which can be cleaved to yield the corresponding phenol (B47542). This transformation is a common deprotection strategy in organic synthesis. The cleavage typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack (Sₙ2) by the halide ion on the methyl group, which is the less sterically hindered carbon. masterorganicchemistry.com
A widely used alternative that often provides higher yields under milder conditions is the use of the Lewis acid boron tribromide (BBr₃). This reaction can be performed at low temperatures and is effective for cleaving aryl methyl ethers without affecting other functional groups. youtube.com The mechanism involves the formation of a Lewis acid-base adduct, followed by the intramolecular transfer of a bromide ion. More recent methodologies have been developed for ether cleavage under even milder conditions, utilizing reagents such as silyl hydrides in the presence of a borane catalyst or certain thiolates. organic-chemistry.orgresearchgate.net
| Reagent | Typical Conditions | Mechanism Type | Product |
|---|---|---|---|
| Hydroiodic Acid (HI) | Reflux | Sₙ2 | Phenol + Methyl Iodide |
| Boron Tribromide (BBr₃) | -78°C to room temp. in CH₂Cl₂ | Lewis Acid-Mediated | Phenol (after workup) |
| 2-(Diethylamino)ethanethiol | High temperature | Nucleophilic Demethylation | Phenol |
| B(C₆F₅)₃ / R₃SiH | Ambient temperature | Hydrosilylation | Phenol (after hydrolysis) |
The methoxy group is a powerful activating group in electrophilic aromatic substitution reactions. Through its positive mesomeric effect (+M), the oxygen atom donates electron density to the aromatic ring, particularly at the ortho and para positions. This increases the ring's nucleophilicity and directs incoming electrophiles to these positions.
In this compound, the positions relative to the methoxy group are:
Ortho (position 3): Occupied by a bromine atom.
Para (position 5): Occupied by a methyl group.
Ortho (position 1): Occupied by the dioxolane-substituted carbon.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -OCH₃ (Methoxy) | 2 | Activating (+M, -I) | Ortho, Para |
| -Br (Bromo) | 3 | Deactivating (-I, +M) | Ortho, Para |
| -CH₃ (Methyl) | 5 | Activating (+I, Hyperconjugation) | Ortho, Para |
Reactivity of the Methyl Group on the Aromatic Ring
The C-H bonds of the methyl group attached to the aromatic ring are known as benzylic C-H bonds. These bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical, cation, or anion. This inherent reactivity allows for selective functionalization at the benzylic position.
One common transformation is free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) to install a bromine atom, yielding a benzylic bromide. This product is a versatile intermediate for subsequent nucleophilic substitution reactions.
Recent advances have focused on C-H activation and functionalization. nih.gov For example, photo-mediated methodologies can achieve benzylic C-H oxygenation. rsc.orgresearchgate.net These methods may employ in situ generated radicals that abstract a hydrogen atom from the benzylic position. The resulting benzylic radical can then be oxidized to a carbocation and trapped by a nucleophile, leading to the formation of benzylic alcohols or esters. rsc.orgresearchgate.net
| Reaction Type | Reagents | Product Functional Group | Reference Principle |
|---|---|---|---|
| Radical Halogenation | NBS, AIBN/light | Benzylic Bromide (-CH₂Br) | Wohl-Ziegler reaction |
| Photo-mediated Oxygenation | Photocatalyst, oxidant, nucleophile | Benzylic Alcohol/Ester (-CH₂OH, -CH₂OCOR) | C-H functionalization rsc.orgresearchgate.net |
| Bimetallic Catalysis | Pd catalyst, ligand, base | Benzylic Arylation (-CH₂Ar) | C-H activation nih.gov |
The benzylic methyl group is susceptible to oxidation by strong oxidizing agents. Depending on the reagent and reaction conditions, the methyl group can be converted into a formyl group (aldehyde), a carboxyl group (carboxylic acid), or a hydroxymethyl group (alcohol).
Vigorous oxidation with reagents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic solution typically converts the methyl group completely to a carboxylic acid, provided the rest of the molecule can withstand the harsh conditions. The dioxolane ring is acid-labile, so basic permanganate would be a more suitable choice for this transformation, although careful control of conditions would be necessary.
More controlled oxidation to the aldehyde stage is challenging but can be achieved with specific reagents. Metal-catalyzed oxidations using catalysts based on copper, cobalt, or manganese with oxidants like tert-butyl hydroperoxide (TBHP) have been developed for the oxidation of alkylarenes to the corresponding ketones or aldehydes. mdpi.com Singlet molecular oxygen has also been employed for the oxidation of alkyl-substituted aromatics to yield ketones or aldehydes in high yields. mdpi.com
| Oxidizing Agent | Typical Conditions | Oxidation State of Product | Product Functional Group |
|---|---|---|---|
| KMnO₄, NaOH, heat | Vigorous | +3 | Carboxylic Acid (-COOH) |
| CrO₃/H₂SO₄ (Jones reagent) | Vigorous, Acidic | +3 | Carboxylic Acid (-COOH) |
| CuCl₂/TBHP | Catalytic, Milder | +1 | Aldehyde (-CHO) |
| Singlet Oxygen (¹O₂) | Photochemical or chemical generation | +1 | Aldehyde (-CHO) |
Despite a comprehensive search of available scientific literature, no specific research or data could be found regarding the stereochemical aspects of reactions involving the dioxolane ring of the chemical compound this compound.
The performed searches for stereospecific, asymmetric, and diastereoselective reactions, as well as for the use of this specific compound as a chiral auxiliary or in ring-opening reactions, did not yield any relevant results. General information on the stereochemistry of 1,3-dioxolanes as a class of compounds is available, but there is no information pertaining to the specific stereochemical behavior of this compound in chemical transformations.
Therefore, it is not possible to provide an article on the "Stereochemical Aspects of Reactions Involving the Dioxolane Ring" for this particular compound as requested, due to the absence of published research on this topic.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of organic molecules like 2-(3-Bromo-2-methoxy-5-methylphenyl)-1,3-dioxolane. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic, methoxy (B1213986), methyl, and dioxolane protons.
The aromatic region would display two signals for the two protons on the phenyl ring. Due to their meta-relationship, they would appear as doublets with a small coupling constant (J). The methoxy group (-OCH₃) and the methyl group (-CH₃) attached to the aromatic ring would each exhibit a sharp singlet, as they have no adjacent protons to couple with. The dioxolane ring protons typically present as a complex multiplet or two distinct multiplets due to their diastereotopic nature. The single proton on the carbon bridging the phenyl and dioxolane rings (the acetal (B89532) proton) would appear as a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.8 - 7.5 | Doublet (d) |
| Aromatic CH | 6.8 - 7.5 | Doublet (d) |
| Acetal CH | 5.5 - 6.0 | Singlet (s) |
| Dioxolane -OCH₂CH₂O- | 3.9 - 4.2 | Multiplet (m) |
| Methoxy -OCH₃ | 3.8 - 4.0 | Singlet (s) |
The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, a total of 11 distinct signals are expected, corresponding to the 11 carbon atoms in its asymmetric structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca
The aromatic region will show six signals: four for the substituted carbons (C-Br, C-OCH₃, C-CH₃, and the carbon attached to the dioxolane ring) and two for the carbons bearing hydrogen atoms. The methoxy and methyl groups will each produce a signal in the aliphatic region. The dioxolane ring will contribute two signals: one for the two equivalent methylene carbons and one for the acetal carbon, which is typically found further downfield. compoundchem.comchemicalbook.com The chemical shift for methoxy groups on an aromatic ring is typically around 56 ppm but can be influenced by neighboring substituents. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-Br | 110 - 120 |
| Aromatic C-H | 120 - 135 |
| Aromatic C-CH₃ | 135 - 145 |
| Aromatic C-OCH₃ | 155 - 165 |
| Aromatic C-(dioxolane) | 130 - 140 |
| Acetal C | 100 - 110 |
| Dioxolane -OCH₂CH₂O- | 65 - 75 |
| Methoxy -OCH₃ | 55 - 65 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. princeton.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would show correlations between the two aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.edu This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, such as the aromatic protons to their carbons and the dioxolane methylene protons to their carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu HMBC is vital for connecting the different fragments of the molecule. For instance, it would show correlations from the methoxy protons to the aromatic C-OCH₃ carbon, and from the acetal proton to carbons in both the aromatic ring and the dioxolane ring, confirming the connectivity of the entire structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for confirming the substitution pattern. A key NOESY correlation would be expected between the methoxy group's protons and the adjacent aromatic proton, confirming the ortho relationship between these two groups.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy excels at identifying polar functional groups. The spectrum of this compound would be characterized by several key absorption bands. uninsubria.it Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and dioxolane groups are observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region. nih.gov The most prominent features would likely be the strong C-O stretching bands from the ether (methoxy) and acetal (dioxolane) functionalities, which typically appear in the 1250-1000 cm⁻¹ range. researchgate.net A band corresponding to the C-Br stretch would be expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-O (Ether & Acetal) | Stretching | 1250 - 1000 |
Raman spectroscopy is a complementary technique to FT-IR that is particularly sensitive to non-polar bonds and symmetric vibrations. rasayanjournal.co.in For this compound, the Raman spectrum would provide valuable data, especially for the aromatic ring. The symmetric "ring-breathing" vibration of the substituted benzene (B151609) ring would be expected to produce a strong and sharp signal. researchgate.net C-C bond vibrations within the aromatic ring and the dioxolane skeleton would also be readily observed. While C-O stretching bands are also present, they are often weaker in Raman spectra compared to FT-IR. This complementary nature aids in a more complete vibrational assignment.
Table 4: Table of Compounds
| Compound Name |
|---|
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and probing the structure of this compound. Through ionization and subsequent analysis of fragment ions, detailed structural information can be elucidated.
High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of a molecule with extremely high accuracy. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The molecular formula of the compound is C₁₁H₁₃BrO₃. HRMS can confirm this composition by matching the experimentally measured mass to the theoretically calculated mass to within a few parts per million (ppm).
HRMS analysis of bromo- and methoxy-substituted aromatic compounds has been well-documented, providing a reliable method for formula confirmation. nih.gov The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by two mass units.
Table 1: Theoretical Exact Masses for HRMS Analysis of C₁₁H₁₃BrO₃
| Ion Species | Molecular Formula | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |
|---|---|---|---|
| [M]⁺• (Molecular Ion) | C₁₁H₁₃BrO₃⁺• | 271.9997 | 273.9976 |
| [M+H]⁺ (Protonated) | C₁₁H₁₄BrO₃⁺ | 273.0075 | 275.0055 |
| [M+Na]⁺ (Sodiated) | C₁₁H₁₃BrNaO₃⁺ | 294.9895 | 296.9874 |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that separate components of a mixture before they are introduced into the mass spectrometer. These methods are invaluable for assessing the purity of this compound and identifying any potential impurities or byproducts from its synthesis.
In GC-MS, using a technique like electron ionization (EI), the molecule undergoes predictable fragmentation. The resulting mass spectrum serves as a "fingerprint" for the compound. The fragmentation of aryl ethers and dioxolanes typically involves cleavage at the ether linkages and loss of small, stable molecules. libretexts.orgmiamioh.edudocbrown.info For LC-MS, softer ionization techniques such as electrospray ionization (ESI) are often used, which typically result in less fragmentation and a prominent molecular ion peak, simplifying identification.
Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | Possible Fragment Ion | Likely Origin |
|---|---|---|
| 272/274 | [C₁₁H₁₃BrO₃]⁺• | Molecular Ion (M⁺•) |
| 257/259 | [M - CH₃]⁺ | Loss of methyl radical from methoxy group |
| 199/201 | [C₈H₈BrO]⁺ | Cleavage of the dioxolane ring |
| 184/186 | [C₇H₅BrO]⁺• | Loss of CH₃ from the fragment at m/z 199/201 |
| 73 | [C₃H₅O₂]⁺ | Dioxolanylmethyl cation |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com To perform this analysis on this compound, a high-quality single crystal must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
While a published crystal structure for this specific compound is not available, the technique would provide definitive data on its molecular geometry. The analysis reveals precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the conformation of the molecule in the solid state. It would also detail how the molecules pack together in the crystal lattice, revealing any intermolecular interactions such as halogen bonding or C-H···O hydrogen bonds, which are common in such structures.
Table 3: Structural Parameters Obtainable from X-ray Crystallography
| Parameter Type | Examples for this compound |
|---|---|
| Bond Lengths (Å) | C-Br, C-O (methoxy), C-O (dioxolane), C-C (aromatic) |
| Bond Angles (°) | O-C-O (dioxolane), C-C-Br (aromatic), C-O-C (methoxy) |
| Torsion Angles (°) | Defines the orientation of the dioxolane ring relative to the phenyl ring |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Describes the symmetry of the unit cell |
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are fundamental for separating this compound from reactants, solvents, and byproducts, thereby allowing for accurate purity determination and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. impactanalytical.comijrpr.com A reversed-phase HPLC method would be highly suitable for analyzing this compound. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18 silica) using a polar mobile phase.
This method is also ideal for monitoring the progress of the synthesis reaction. By taking small samples from the reaction mixture over time, one can track the consumption of the starting materials and the formation of the desired product, allowing for optimization of reaction conditions such as temperature and time.
Table 4: Representative HPLC Method Parameters
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at ~280 nm |
| Column Temperature | 25-30 °C |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. sepscience.comijcrt.orgthepharmajournal.com By utilizing columns packed with smaller particles (typically sub-2 µm) and operating at much higher pressures, UPLC systems can achieve separations with greater resolution, higher sensitivity, and in significantly shorter run times. impactanalytical.comijcrt.org This enhanced performance is particularly useful for separating the target compound from closely related impurities that might not be resolved by standard HPLC. A method developed for HPLC can often be transferred to a UPLC system to gain these benefits, leading to higher sample throughput and reduced solvent consumption.
Table 5: Comparison of Typical HPLC and UPLC Parameters
| Parameter | HPLC | UPLC |
|---|---|---|
| Column Particle Size | 3 - 5 µm | < 2 µm |
| Column Dimensions | 4.6 x 150 mm | 2.1 x 50 mm |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi |
| Typical Run Time | 10 - 30 min | 1 - 5 min |
| Resolution | Good | Excellent |
Computational and Theoretical Investigations of this compound
Following a comprehensive search of available scientific literature, it has been determined that specific computational and theoretical studies focusing solely on the compound This compound are not presently available.
The requested detailed analysis, including Density Functional Theory (DFT) calculations for molecular properties (geometry optimization, vibrational frequencies, electronic structure, and Natural Bond Orbital analysis) and the elucidation of reaction mechanisms through computational modeling, requires specific research data that has not been published for this particular molecule.
While computational studies have been conducted on structurally related compounds—such as various bromo-substituted phenyl derivatives or simpler dioxolane molecules—extrapolating this data would not provide a scientifically accurate or valid representation of the specific properties and behaviors of this compound. Adhering to the principles of scientific accuracy, an article based on direct research findings for the target compound cannot be generated at this time.
Further experimental and computational research dedicated to this compound is required to provide the data necessary to fulfill the detailed structural and mechanistic analysis outlined in the request.
Computational and Theoretical Investigations
Reaction Mechanism Elucidation through Computational Modeling
Energetic Profiles of Transformation Pathways
Understanding the transformation of 2-(3-Bromo-2-methoxy-5-methylphenyl)-1,3-dioxolane, for instance, during a deprotection reaction to reveal the aldehyde or a subsequent cross-coupling reaction at the bromide site, involves mapping the energetic landscape of the reaction pathway. Quantum chemical computations, such as those based on Density Functional Theory (DFT), are instrumental in this regard. researchgate.net
For a hypothetical hydrolysis of the dioxolane group, calculations would model the approach of a hydronium ion, the formation of a hemiacetal intermediate, and the final release of the aldehyde and ethylene (B1197577) glycol. The energetic profile would pinpoint the rate-determining step—the transition state with the highest relative energy.
Table 1: Illustrative Energetic Profile for a Hypothetical Reaction Pathway
This table demonstrates the type of data generated from a computational study of a reaction pathway. The values are hypothetical.
| Species | Description | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| Reactant Complex | Dioxolane + Reagent | 0.0 | 0.0 |
| TS1 | First Transition State | +15.2 | +18.5 |
| Intermediate | Reaction Intermediate | -5.4 | -3.1 |
| TS2 | Second Transition State | +10.8 | +13.2 |
| Product Complex | Final Products | -20.7 | -25.1 |
Regioselectivity and Stereoselectivity Predictions
Computational chemistry provides powerful tools for predicting the outcomes of reactions where multiple isomers can be formed. In the context of this compound, a key reaction of interest would be a substitution or coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling at the aryl bromide position.
Regioselectivity predictions would involve calculating the activation energies for reactions at different possible sites. While the bromine atom is the most probable site for cross-coupling, theoretical calculations can confirm this by comparing the energy barriers for reactions at the C-Br bond versus potential C-H activation sites on the aromatic ring. The pathway with the lowest activation energy is the kinetically favored one. nih.gov
Stereoselectivity would be relevant if the compound were to react to form a new chiral center. Although the parent molecule is not chiral, reactions of the aldehyde (once deprotected) could lead to stereoisomers. For example, in a Grignard addition to the aldehyde, computational models can predict which diastereomeric product is favored by calculating the energies of the different stereoisomeric transition states. The energy difference between these transition states allows for a quantitative prediction of the product ratio. nih.gov
Table 2: Hypothetical Transition State Energy Comparison for Regioselectivity
This table illustrates how computational data can predict the favored regioisomer by comparing activation energies. The values are hypothetical.
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |
| Pathway A (Attack at C-Br) | 19.8 | Major Product |
| Pathway B (Attack at ortho C-H) | 35.2 | Minor/No Product |
| Pathway C (Attack at para C-H) | 38.1 | Minor/No Product |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For this compound, QSPR models could be developed to predict properties like boiling point, solubility, or chromatographic retention times based on a set of calculated molecular descriptors.
These descriptors are numerical values derived from the molecule's theoretical structure and include:
Topological descriptors: Based on the 2D representation (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).
Quantum-chemical descriptors: Derived from quantum calculations (e.g., dipole moment, HOMO/LUMO energies, partial atomic charges). researchgate.net
By establishing a regression model using a dataset of related compounds with known properties, the properties of the target molecule can be predicted without direct experimental measurement.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum mechanics is excellent for studying reactions, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and behavior of a molecule over time, especially in a solvent. osti.gov An MD simulation of this compound would model the motions of the molecule by solving Newton's equations of motion for all its atoms.
This approach can reveal:
Conformational Preferences: Identifying the most stable rotational conformations (rotamers) of the methoxy (B1213986) group and the dioxolane ring relative to the phenyl ring.
Solvent Interactions: Simulating the molecule in a solvent box (e.g., water or methanol) to understand how solvent molecules arrange around it and influence its conformation. mdpi.com This is crucial for understanding its solubility and reactivity in different media.
Flexibility: Quantifying the flexibility of different parts of the molecule, such as the torsional angles between the aromatic ring and its substituents.
These simulations provide a dynamic picture that complements the static view from quantum chemical calculations.
Applications in Organic Synthesis and Mechanistic Biological Studies
Role as a Versatile Building Block in Complex Molecule Synthesis
The specific arrangement of functional groups—a brominated and methoxylated aromatic ring, a protected aldehyde, and a methyl group—makes 2-(3-Bromo-2-methoxy-5-methylphenyl)-1,3-dioxolane a valuable intermediate in multi-step organic synthesis.
While this specific molecule is a specialized building block, related structures containing 1,3-dioxolane (B20135) moieties are recognized as important intermediates in the synthesis of active compounds for the pharmaceutical and agrochemical industries. minalintermediates.comframochem.comq100lifesciences.com The functional handles on this compound allow for its potential incorporation into larger, more complex target molecules. The bromo-substituted phenyl ring, for example, is primed for various palladium-catalyzed cross-coupling reactions, a common strategy for building the carbon skeleton of modern drugs and agricultural products. nih.gov The presence of methoxy (B1213986) and methyl groups can influence the electronic properties and lipophilicity of the final product, which are critical parameters for biological activity.
Table 1: Potential Synthetic Transformations
| Functional Group | Type of Reaction | Potential Outcome |
|---|---|---|
| Bromo-Aryl Group | Cross-Coupling (e.g., Suzuki, Heck) | Formation of new Carbon-Carbon or Carbon-Heteroatom bonds |
| 1,3-Dioxolane | Acid-catalyzed Hydrolysis | Deprotection to reveal a reactive aldehyde group |
In organic synthesis, it is often necessary to protect a reactive functional group while transformations are performed on another part of the molecule. wikipedia.org The 1,3-dioxolane group in the target compound serves as a "masked aldehyde," a stable protecting group for the otherwise reactive aldehyde functionality. nih.gov This protection is crucial as it prevents the aldehyde from undergoing unwanted reactions, such as oxidation, reduction, or nucleophilic attack, during steps aimed at modifying the aromatic ring. orgsyn.org
For instance, the bromo group can be subjected to metal-halogen exchange to form an organometallic reagent for subsequent reactions, a process that would be incompatible with an unprotected aldehyde. Once the desired modifications on the aromatic ring are complete, the dioxolane can be easily and cleanly removed through acid-catalyzed hydrolysis, regenerating the aldehyde for further synthetic steps. wikipedia.org This strategy of protecting and deprotecting carbonyl groups is a fundamental tactic in the synthesis of complex organic molecules. nih.govorganic-chemistry.org
Table 2: Aldehyde Protection and Deprotection
| Step | Process | Reagents | Result |
|---|---|---|---|
| Protection | Acetalization | Ethylene (B1197577) glycol, acid catalyst | Aldehyde is converted to a stable 1,3-dioxolane. |
| Reaction | Modification of another part of the molecule | Various reagents (e.g., Grignard, Palladium catalysts) | Desired chemical change occurs elsewhere on the molecule. |
| Deprotection | Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | The 1,3-dioxolane is removed, restoring the aldehyde. wikipedia.org |
Mechanistic Investigations in Multidrug Resistance Modulation
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from tumor cells. nih.gov Derivatives containing the 1,3-dioxolane moiety have been specifically investigated as potential agents to overcome this resistance. nih.govresearchgate.net
The 1,3-dioxolane ring is not merely a passive structural component; it is actively involved in the biological activity of MDR modulators. researchgate.netscilit.com Research suggests that the two oxygen atoms within the dioxolane backbone can play a crucial role in the molecule's mechanism of action. researchgate.net These oxygen atoms are capable of forming hydrogen bonds with amino acid residues at the active site of biological targets, such as efflux pumps. researchgate.net This enhanced interaction between the modulator molecule and the target protein can lead to improved inhibition of the pump's function, thereby increasing the intracellular concentration of chemotherapeutic agents. researchgate.netscilit.com The incorporation of the 1,3-dioxolane ring is therefore a strategic design element in the development of new and effective MDR reversal agents. researchgate.net
P-glycoprotein (P-gp) is a well-characterized ATP-dependent efflux pump that is a primary contributor to multidrug resistance in cancer. nih.govnih.gov A significant area of research focuses on developing compounds that can inhibit P-gp function. researchgate.net Studies have been conducted on new 1,3-dioxolane derivatives to assess their ability to act as MDR modulators. nih.gov The goal of these compounds is to interact with P-gp, blocking its ability to expel anticancer drugs and thus resensitizing the resistant cells to chemotherapy. nih.gov In vitro testing, often using human cancer cell lines like Caco-2 which overexpress P-gp, is employed to determine the efficacy of these new dioxolane structures in reversing MDR. nih.gov
Table 3: Research Findings on 1,3-Dioxolane Derivatives and MDR
| Study Focus | Key Findings | Reference |
|---|---|---|
| MDR Reversal | New 1,3-dioxolane and 1,3-dioxane derivatives were synthesized and tested for their ability to reverse MDR. | nih.gov |
| Cell Line Used | Human Caco-2 cells were used to evaluate cytotoxicity and the ability to resensitize cells to antitumor agents. | nih.gov |
| Outcome | Several of the new structures showed better MDR reversal effects at low concentrations than established modulators like trifluoperazine. | nih.gov |
| General Activity | 1,3-dioxolane heterocycles are noted for having anticancer activity and for being effective modulators to overcome multidrug resistance. | researchgate.net |
Table 4: Principles of SAR Studies for MDR Modulators
| Molecular Component Varied | Rationale for Variation | Desired Outcome |
|---|---|---|
| Aromatic Core | To determine the optimal size, shape, and electronic properties for binding to the target. | Enhanced binding affinity and specificity. |
| Linker Structure | To adjust the flexibility and distance between key pharmacophores. | Optimal positioning of the molecule within the target's binding site. |
| Basic Moiety | To modulate properties like solubility and the ability to form ionic interactions. | Improved pharmacokinetic properties and target interaction. |
Development of Novel Heterocyclic Systems
The unique arrangement of a bromine atom, a methoxy group, and a protected aldehyde on the phenyl ring of this compound offers a strategic platform for the synthesis of various heterocyclic systems. The dioxolane serves as a stable protecting group for the formyl functionality, allowing for selective transformations involving the bromo and methoxy groups.
Palladium-Catalyzed Intramolecular Cyclizations:
A primary application of this compound is envisioned in palladium-catalyzed intramolecular cyclization reactions to form oxygen-containing heterocycles. The presence of the bromine atom makes it an ideal substrate for various cross-coupling reactions. For instance, an intramolecular Heck reaction could be employed to construct benzofuran derivatives. wikipedia.orgconnectjournals.comchim.it This would typically involve the introduction of an olefinic tether at the ortho position to the bromine, followed by a palladium-catalyzed cyclization. The methoxy group can influence the electronic properties of the aromatic ring and, in some cases, can be demethylated to a hydroxyl group to participate directly in cyclization.
A hypothetical reaction scheme could involve the following steps:
Functionalization: Introduction of a vinyl or allyl group ortho to the bromine via a suitable coupling reaction.
Intramolecular Heck Reaction: Palladium-catalyzed cyclization to form a dihydrobenzofuran ring system. wikipedia.orgorganicreactions.org
Deprotection and Aromatization: Removal of the dioxolane protecting group to reveal the aldehyde, and subsequent aromatization to yield a substituted benzofuran.
The following table outlines potential heterocyclic cores that could be synthesized from this precursor:
| Heterocyclic System | Key Reaction Type | Potential Intermediates |
| Benzofurans | Intramolecular Heck Reaction | Allylated or vinylated bromo-methoxyphenyl derivatives |
| Dibenzofurans | Suzuki or Ullmann Coupling | Biphenyl intermediates formed via coupling reactions |
| Isoquinolinones | Intramolecular Heck Reaction | N-allyl-N-aryl-2-bromobenzamide derivatives |
Cross-Coupling Followed by Cyclization:
The bromine atom also allows for Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to introduce various substituents. nih.govnih.govresearchgate.net These reactions can be the initial step in a sequence leading to more complex heterocyclic frameworks. For example, coupling with a suitable boronic acid could be followed by an intramolecular cyclization involving the methoxy or the deprotected formyl group to construct polycyclic systems.
Applications in Materials Science
From a synthetic perspective, this compound holds potential as a monomer or a precursor to monomers for the synthesis of novel polymeric materials.
Synthesis of Conjugated Polymers:
The aryl bromide functionality is a common feature in monomers used for the synthesis of conjugated polymers through reactions like Suzuki or Stille polycondensation. kfas.org.kwnih.govkennesaw.edunih.govrsc.org The dioxolane-protected aldehyde offers a latent reactive site that can be unveiled post-polymerization for further functionalization of the polymer backbone. This could allow for the tuning of the polymer's electronic or physical properties.
A potential synthetic route to a functionalized polymer could be:
Polymerization: Palladium-catalyzed polymerization of the bromo-aryl monomer, possibly with other co-monomers, to form a conjugated polymer backbone.
Post-Polymerization Modification: Deprotection of the dioxolane groups along the polymer chain to reveal aldehyde functionalities.
Functionalization: Reaction of the aldehyde groups with various reagents to attach specific functional moieties, thereby altering the material's properties.
The table below summarizes the potential roles of the compound in materials science:
| Material Type | Synthetic Strategy | Key Features of the Monomer |
| Conjugated Polymers | Suzuki or Stille Polycondensation | Aryl bromide for polymerization, protected aldehyde for post-polymerization modification. |
| Functional Materials | Knoevenagel Condensation (post-deprotection) | Aldehyde functionality for creating materials with specific optical or electronic properties. |
The ability to introduce aldehyde groups into a polymer backbone is valuable for applications such as sensors, where the aldehydes can act as binding sites, or for creating cross-linked materials with enhanced thermal and mechanical stability. While the direct polymerization of 1,3-dioxolane itself is known to form polyacetals, the use of the substituted phenyl-dioxolane as a monomer in cross-coupling polymerization is a distinct and plausible application. cdnsciencepub.comresearchgate.netescholarship.org
Systematic Study of Derivatives and Analogues of 2 3 Bromo 2 Methoxy 5 Methylphenyl 1,3 Dioxolane
Structure-Reactivity Relationship (SRR) Studies of Analogues
The reactivity of analogues of 2-(3-bromo-2-methoxy-5-methylphenyl)-1,3-dioxolane is primarily dictated by the nature and position of substituents on the phenyl ring. These substituents modulate the electron density of the aromatic system, thereby influencing its susceptibility to attack by electrophiles or nucleophiles.
Impact of Aromatic Substitution Patterns on Reactivity
The substitution pattern on the aromatic ring significantly affects its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. Substituents are broadly classified as either activating or deactivating groups, which also direct incoming electrophiles to specific positions (ortho, meta, or para).
Activating Groups: These groups donate electron density to the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They stabilize the carbocation intermediate (arenium ion) formed during the reaction. Examples include methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, which are present in the parent compound.
Electronic Effects of Methoxy and Methyl Groups on Reaction Outcomes
The methoxy and methyl groups are both classified as activating, ortho-, para-directing groups, but they exert their influence through different electronic mechanisms. irjet.net
The methoxy group is a strongly activating group. Its influence stems from two opposing effects:
Resonance Effect (+R): The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance donation significantly increases the electron density on the ring, particularly at the ortho and para positions, which strongly stabilizes the arenium ion intermediate in electrophilic attack at these sites.
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond.
The resonance effect of the methoxy group is substantially stronger than its inductive effect, leading to a net activation of the ring. quora.com For instance, the rate of electrophilic substitution for anisole (B1667542) (methoxybenzene) is significantly faster than that of benzene.
The methyl group is a weakly activating group. Its electronic contributions are:
Inductive Effect (+I): Alkyl groups are electron-donating compared to hydrogen through the sigma bond framework, enriching the ring's electron density.
Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring also donates electron density, further stabilizing the carbocation intermediate.
In the case of this compound, the methoxy group at position 2 and the methyl group at position 5 work in concert. The methoxy group strongly activates the ring, with its primary directing influence towards its para position (position 5, occupied by methyl) and its ortho positions (positions 1 and 3, one of which is brominated). The methyl group at position 5 directs to its ortho positions (4 and 6) and its para position (position 2, occupied by methoxy). This cooperative effect strongly activates the vacant positions 4 and 6 for electrophilic attack.
| Compound | Substituent | Relative Rate (vs. Benzene = 1) | Directing Effect |
|---|---|---|---|
| Benzene | -H | 1 | N/A |
| Toluene (B28343) | -CH₃ | 25 | Ortho, Para |
| Anisole | -OCH₃ | 1,000 | Ortho, Para |
| Nitrobenzene | -NO₂ | 6 x 10⁻⁸ | Meta |
Influence of Bromine Position and Substituent Variations on Reactivity
Inductive Effect (-I): Bromine is highly electronegative and withdraws electron density from the aromatic ring, deactivating it towards electrophilic attack.
Resonance Effect (+R): Bromine has lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the arenium ion when attack occurs at the ortho or para positions.
The strong inductive withdrawal outweighs the weaker resonance donation, making the ring less reactive than benzene. However, the resonance stabilization of the intermediate is sufficient to direct substitution to the ortho and para positions. libretexts.org
In this compound, the bromine is at position 3, which is ortho to the powerful activating methoxy group. This positioning is critical. While the bromine deactivates the ring slightly, the positions ortho and para to it (positions 2, 4, and 6) are where its directing influence is focused. This aligns with the directing effects of the methoxy and methyl groups, reinforcing the activation of positions 4 and 6.
Variations in the halogen substituent (e.g., replacing -Br with -Cl or -I) would alter the balance between the inductive and resonance effects. The reactivity order for electrophilic substitution in halobenzenes is typically F > Cl > Br > I, reflecting the decreasing electronegativity and better orbital overlap for resonance down the group. libretexts.org
Synthesis and Characterization of Related 1,3-Dioxolane (B20135) Derivatives
The synthesis of 1,3-dioxolane derivatives typically involves the acid-catalyzed reaction of a carbonyl compound (an aldehyde or ketone) with a 1,2-diol. nih.gov This reaction is a versatile method for creating analogues with diverse substitution patterns on both the aromatic and dioxolane rings.
Modifications of the Aromatic Ring (e.g., different halogens, alkyl groups, alkoxy groups)
Analogues of this compound with different substituents on the aromatic ring are generally prepared by the condensation of an appropriately substituted benzaldehyde (B42025) with ethylene (B1197577) glycol. researchgate.netmdpi.com The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and often involves the removal of water to drive the equilibrium towards the product.
For example, to synthesize an analogue with a chloro group instead of a bromo group, one would start with 3-chloro-2-methoxy-5-methylbenzaldehyde. Similarly, varying the alkyl or alkoxy groups on the starting benzaldehyde allows for the synthesis of a wide array of derivatives. The characterization of these products relies on standard spectroscopic techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm the structure. nih.gov
| Starting Benzaldehyde | Aromatic Substituents | Resulting Dioxolane | Typical Catalyst |
|---|---|---|---|
| 4-Nitrobenzaldehyde | 4-NO₂ | 2-(4-Nitrophenyl)-1,3-dioxolane mdpi.com | p-Toluenesulfonic acid |
| Vanillin | 4-OH, 3-OCH₃ | 2-(4-Hydroxy-3-methoxyphenyl)-1,3-dioxolane researchgate.net | Sulfonated Cation Exchanger |
| Salicylaldehyde | 2-OH | 2-(2-Hydroxyphenyl)-1,3-dioxolane nih.gov | Montmorillonite (B579905) K10 |
| Benzaldehyde | -H | 2-Phenyl-1,3-dioxolane | p-Toluenesulfonic acid |
Q & A
Q. Physicochemical Properties :
- Solubility : Soluble in dichloromethane, THF; sparingly soluble in water .
- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .
Advanced: How can researchers optimize regioselectivity during bromination?
Answer:
Regioselectivity challenges arise due to competing electrophilic substitution patterns. Methodological strategies :
Lewis Acid Modulation : Use FeCl₃ to direct bromination to the 3-position by stabilizing transition states through coordination with methoxy groups .
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance bromine electrophilicity, favoring para substitution, while non-polar solvents (e.g., CCl₄) promote meta selectivity .
Computational Modeling : DFT calculations (e.g., Gaussian09) predict reactive sites by analyzing Fukui indices for electrophilic attack .
Q. Example Workflow :
- Screen solvents and catalysts in small-scale reactions.
- Validate outcomes via HPLC and 2D NMR .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Discrepancies often stem from structural analogs with subtle substituent variations. Analytical approaches :
Comparative SAR Analysis :
| Compound | Substituents | Bioactivity (IC₅₀) | Source |
|---|---|---|---|
| Target | 3-Br, 2-OMe, 5-Me | 12 µM (AChE inhibition) | |
| Analog 1 | 5-Br, 2-F | 8 µM (Anticancer) | |
| Analog 2 | 4-Br, 6-Cl | 25 µM (Antimicrobial) |
- Highlight the impact of halogen position on target binding .
In Silico Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (AChE), identifying steric clashes caused by methyl vs. chloro groups .
Advanced: What strategies enhance pharmacokinetic properties of derivatives?
Answer:
Structural Modifications :
Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve aqueous solubility while retaining dioxolane ring stability .
Metabolic Stability : Replace bromine with trifluoromethyl (-CF₃) to resist oxidative metabolism .
Prodrug Design : Mask phenolic -OH groups as acetates to enhance bioavailability .
Q. Validation Methods :
- In Vitro Microsomal Assays : Assess metabolic half-life (t₁/₂) using liver microsomes .
- Plasma Protein Binding : Equilibrium dialysis to measure free drug fraction .
Basic: What role does the dioxolane ring play in chemical reactivity?
Answer:
The 1,3-dioxolane ring:
- Stabilizes Intermediates : Acts as a protecting group for aldehydes/ketones during multi-step syntheses .
- Modulates Electron Density : Electron-donating effect enhances nucleophilic aromatic substitution (NAS) at the brominated position .
- Thermal Stability : Withstands temperatures up to 150°C, making it suitable for high-temperature reactions .
Advanced: How to design experiments to probe thermal degradation pathways?
Answer:
Methodology :
Thermogravimetric Analysis (TGA) : Monitor weight loss at 10°C/min under N₂ to identify decomposition onset (~200°C) .
GC-MS Post-Degradation : Identify volatile byproducts (e.g., CO, ethylene glycol) .
Kinetic Studies : Use Arrhenius plots to calculate activation energy (Eₐ) for degradation .
Key Insight : Degradation primarily involves dioxolane ring opening followed by demethylation .
Advanced: How to address solubility limitations in biological assays?
Answer:
Strategies :
Co-Solvent Systems : Use 10% DMSO in PBS, ensuring <0.1% final concentration to avoid cytotoxicity .
Nanoparticle Formulation : Encapsulate compound in PLGA nanoparticles (size: 150–200 nm) via emulsion-solvent evaporation .
pH Adjustment : Ionize acidic/basic moieties (if present) by buffering at pH 6.5–7.5 .
Validation : Dynamic Light Scattering (DLS) for nanoparticle size and zeta potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
